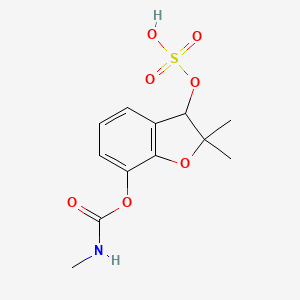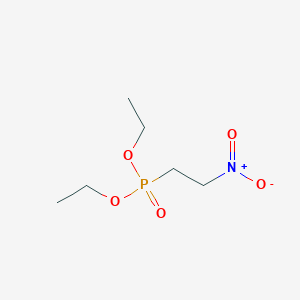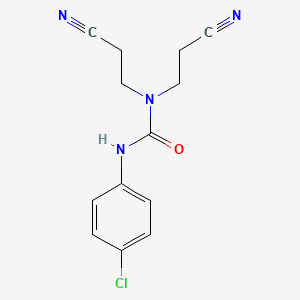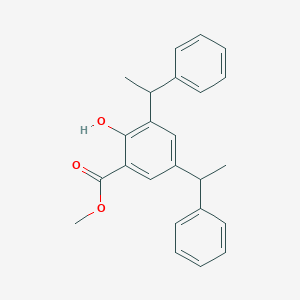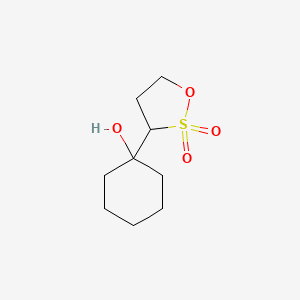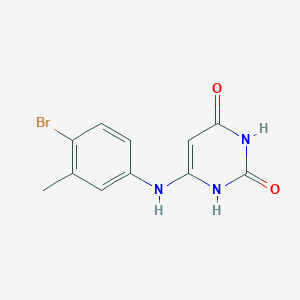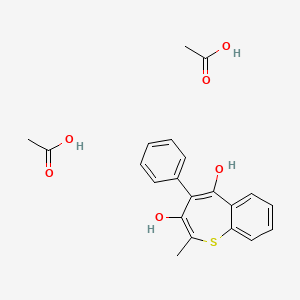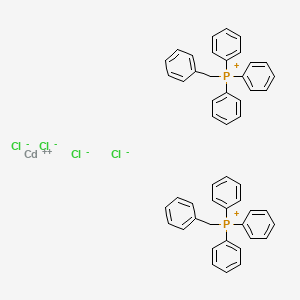
Benzyltriphenylphosphonium tetrachlorocadmate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyltriphenylphosphonium tetrachlorocadmate is a chemical compound with the molecular formula C50H44CdCl4P2 and a molecular weight of 961.054882 g/mol It is a coordination complex where the cadmium ion is coordinated with tetrachloride and benzyltriphenylphosphonium cations
Métodos De Preparación
The synthesis of benzyltriphenylphosphonium tetrachlorocadmate typically involves the reaction of benzyltriphenylphosphonium chloride with cadmium chloride in an appropriate solvent. The reaction conditions often include:
Solvent: Commonly used solvents include tetrahydrofuran (THF) or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary but is typically around a few hours to ensure complete reaction.
Análisis De Reacciones Químicas
Benzyltriphenylphosphonium tetrachlorocadmate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the chloride ligands are replaced by other ligands.
Oxidation and Reduction: The cadmium center can undergo redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions: Typical reagents include halide salts, and reactions are often carried out in polar solvents like THF or acetonitrile.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Benzyltriphenylphosphonium tetrachlorocadmate has several scientific research applications:
Chemistry: It is used in the study of coordination chemistry and the synthesis of new coordination complexes.
Biology and Medicine:
Mecanismo De Acción
The mechanism by which benzyltriphenylphosphonium tetrachlorocadmate exerts its effects is primarily through its coordination chemistry. The cadmium ion can interact with various ligands, leading to the formation of stable complexes. The molecular targets and pathways involved depend on the specific ligands and conditions used in the reactions .
Comparación Con Compuestos Similares
Benzyltriphenylphosphonium tetrachlorocadmate can be compared with other similar compounds, such as:
Benzyltriphenylphosphonium chloride: This compound is similar in structure but lacks the cadmium center.
Tetraphenylphosphonium chloride: Another phosphonium salt with different substituents on the phosphonium ion.
Phosphonium hexatungstate complexes: These compounds also involve phosphonium ions but with different metal centers and coordination environments.
Propiedades
Número CAS |
68214-25-5 |
|---|---|
Fórmula molecular |
C50H44CdCl4P2 |
Peso molecular |
961.0 g/mol |
Nombre IUPAC |
benzyl(triphenyl)phosphanium;cadmium(2+);tetrachloride |
InChI |
InChI=1S/2C25H22P.Cd.4ClH/c2*1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;;;;;/h2*1-20H,21H2;;4*1H/q2*+1;+2;;;;/p-4 |
Clave InChI |
MDNRZBQCAXHOEE-UHFFFAOYSA-J |
SMILES canónico |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Cl-].[Cl-].[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


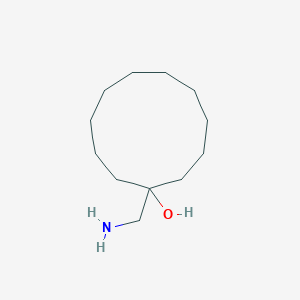
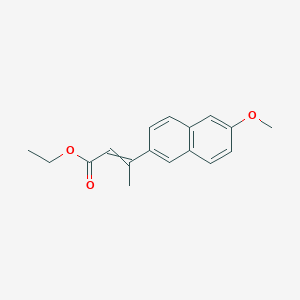
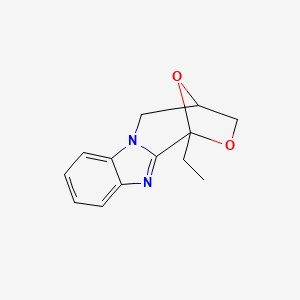
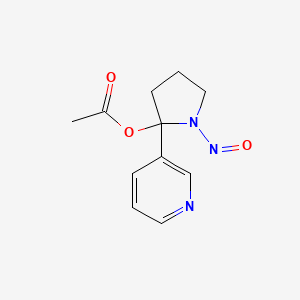
![Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester](/img/structure/B14455932.png)

